molecular formula C8H11O4- B13883168 5-Ethoxy-2-methylidene-5-oxopentanoate CAS No. 67706-37-0

5-Ethoxy-2-methylidene-5-oxopentanoate

Cat. No.: B13883168
CAS No.: 67706-37-0
M. Wt: 171.17 g/mol
InChI Key: JGEBSIWAPQYPOK-UHFFFAOYSA-M
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Description

5-Ethoxy-2-methylidene-5-oxopentanoate is an organic compound with the molecular formula C8H12O4 It is known for its unique structure, which includes an ethoxy group, a methylidene group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-2-methylidene-5-oxopentanoate can be achieved through several methods. One common approach involves the base-catalyzed Michael addition of ethyl acetoacetate with ethyl acrylate. The reaction is typically carried out under solvent-free conditions with catalytic amounts of a base such as sodium ethoxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of green chemistry principles, such as solvent-free reactions and the use of catalytic amounts of reagents, is emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2-methylidene-5-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-methylidene-5-oxopentanoate involves its interaction with various molecular targets. For example, in biological systems, it may inhibit specific enzymes or disrupt cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethoxy-2-methylidene-5-oxopentanoate is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a compound of significant interest.

Biological Activity

5-Ethoxy-2-methylidene-5-oxopentanoate is an organic compound with the molecular formula C8_8H11_{11}O4_4. Its unique structure, characterized by an ethoxy group and a methylidene moiety, positions it as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. This article delves into its biological activity, highlighting preliminary research findings, potential therapeutic applications, and comparative studies with similar compounds.

Overview of Biological Activity

Research into the biological activity of this compound is ongoing, with preliminary studies indicating significant pharmacological properties. The compound is believed to act as a precursor for biologically active compounds, suggesting potential interactions with various biological targets. However, specific mechanisms of action and therapeutic applications remain to be fully elucidated .

The exact mechanisms through which this compound exerts its biological effects are not yet well-defined. Preliminary hypotheses suggest that the compound may interact with key enzymes or receptors involved in metabolic pathways. The presence of the ethoxy group may enhance solubility and bioavailability, facilitating its interaction with biological systems.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key features of these compounds:

Compound NameMolecular FormulaNotable Features
Ethyl 2-methylene-5-oxopentanoate C8_8H12_{12}O3_3Versatile intermediate with similar reactivity
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate C9_9H15_{15}N1_1O3_3Contains an amino group enhancing biological activity
Ethyl 2-methyl-5-oxopentanoate C8_8H14_{14}O3_3Lacks the methylidene group, affecting reactivity

This comparison illustrates how structural variations influence the biological activity and reactivity of these compounds. The unique attributes of this compound enhance its potential as an intermediate in pharmaceutical synthesis.

Case Study 1: Pharmacological Screening

In a recent pharmacological screening study, this compound was evaluated for its potential anti-inflammatory properties. The results indicated that the compound exhibited moderate inhibition of pro-inflammatory cytokines in vitro. Further studies are required to confirm these findings and explore the underlying mechanisms.

Case Study 2: Synthesis of Bioactive Derivatives

Another study focused on synthesizing derivatives of this compound to enhance its biological activity. Several derivatives were tested for cytotoxicity against cancer cell lines, revealing that certain modifications significantly increased potency compared to the parent compound. This highlights the importance of structural optimization in developing effective therapeutic agents .

Properties

CAS No.

67706-37-0

Molecular Formula

C8H11O4-

Molecular Weight

171.17 g/mol

IUPAC Name

5-ethoxy-2-methylidene-5-oxopentanoate

InChI

InChI=1S/C8H12O4/c1-3-12-7(9)5-4-6(2)8(10)11/h2-5H2,1H3,(H,10,11)/p-1

InChI Key

JGEBSIWAPQYPOK-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)CCC(=C)C(=O)[O-]

Origin of Product

United States

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